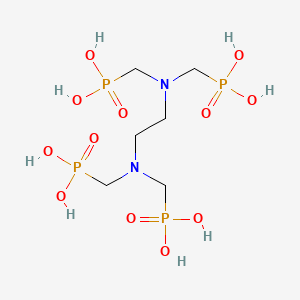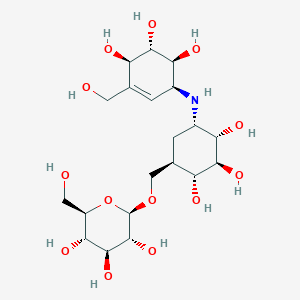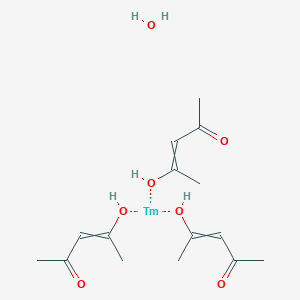
Disodium heptaoxodiuranate, of uranium depleted in uranium-235
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium heptaoxodiuranate, of uranium depleted in uranium-235, is a chemical compound with the formula Na2U2O7This compound is characterized by its yellow-orange color and is insoluble in water but soluble in acid solutions . It is primarily used in the ceramics industry to produce colored glazes and in the manufacture of fluorescent uranium glass .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium heptaoxodiuranate can be synthesized through various methods. One common method involves the reaction of uranium trioxide (UO3) with sodium hydroxide (NaOH) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion:
UO3+2NaOH→Na2U2O7+H2O
Another method involves the precipitation of disodium heptaoxodiuranate from a solution containing uranyl nitrate (UO2(NO3)2) and sodium hydroxide. The reaction conditions, such as pH and temperature, are carefully controlled to obtain the desired product .
Industrial Production Methods
In industrial settings, disodium heptaoxodiuranate is produced on a larger scale using similar synthetic routes. The process involves the dissolution of uranium compounds in acid, followed by neutralization with sodium hydroxide to precipitate the compound. The precipitate is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium heptaoxodiuranate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Disodium heptaoxodiuranate can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction of disodium heptaoxodiuranate can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state uranium compounds, while reduction may produce lower oxidation state uranium compounds .
Applications De Recherche Scientifique
Disodium heptaoxodiuranate has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other uranium compounds and as a reagent in analytical chemistry.
Biology: Research in radiobiology utilizes disodium heptaoxodiuranate to study the effects of depleted uranium on biological systems.
Medicine: Although not commonly used in medicine, its radioactive properties are of interest in radiopharmaceutical research.
Mécanisme D'action
The mechanism of action of disodium heptaoxodiuranate involves its interaction with molecular targets and pathways in various applications. In radiobiology, for example, its radioactive properties allow it to interact with biological tissues, causing ionization and radiation damage. In industrial applications, its chemical reactivity is harnessed for the synthesis of other compounds .
Comparaison Avec Des Composés Similaires
Disodium heptaoxodiuranate can be compared with other similar compounds, such as:
Sodium diuranate (Na2U2O7): Similar in composition but may differ in specific properties and applications.
Ammonium diuranate ((NH4)2U2O7): Used in similar applications but has different solubility and reactivity properties.
Calcium uranate (CaU2O7): Another uranium compound with distinct properties and uses in the nuclear industry.
These comparisons highlight the uniqueness of disodium heptaoxodiuranate in terms of its specific chemical properties and applications.
Propriétés
Numéro CAS |
13721-34-1 |
|---|---|
Formule moléculaire |
Na2O4U-6 |
Poids moléculaire |
348.006 g/mol |
Nom IUPAC |
disodium;oxygen(2-);uranium |
InChI |
InChI=1S/2Na.4O.U/q2*+1;4*-2; |
Clé InChI |
FDCGBRVSSVXQAA-UHFFFAOYSA-N |
SMILES |
[O-][U](=O)(=O)O[U](=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














